molecular formula C8H11NO B13829771 cis-3-Ethylidene-1-vinyl-2-pyrrolidone

cis-3-Ethylidene-1-vinyl-2-pyrrolidone

Cat. No.: B13829771
M. Wt: 137.18 g/mol
InChI Key: YRFBEFZSVRNWBO-CLTKARDFSA-N
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Description

cis-3-Ethylidene-1-vinyl-2-pyrrolidone: is a heterocyclic organic compound that belongs to the class of pyrrolidones It is characterized by a five-membered lactam ring with a vinyl group and an ethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethylidene-1-vinyl-2-pyrrolidone typically involves a two-phase reaction mixture. The organic phase consists of vinylpyrrolidone, while the aqueous phase contains a solution of sodium hydroxide, potassium hydroxide, or tetraalkyl ammonium hydroxide. The reaction is carried out under vigorous agitation in an inert atmosphere at temperatures ranging from 120°C to 170°C for 0.5 to 10 hours. The product is then recovered by fractional distillation under vacuum .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the reaction conditions and ensure the purity of the final product. The compound is typically obtained as white, needle-shaped crystals with a melting point of 59-61°C .

Chemical Reactions Analysis

Types of Reactions: cis-3-Ethylidene-1-vinyl-2-pyrrolidone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of cis-3-Ethylidene-1-vinyl-2-pyrrolidone involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions .

Comparison with Similar Compounds

Uniqueness: cis-3-Ethylidene-1-vinyl-2-pyrrolidone stands out due to its unique combination of a vinyl group and an ethylidene substituent, which imparts distinct chemical and biological properties. Its ability to form cross-linked polymers and its diverse biological activities make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(3Z)-1-ethenyl-3-ethylidenepyrrolidin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-5-6-9(4-2)8(7)10/h3-4H,2,5-6H2,1H3/b7-3-

InChI Key

YRFBEFZSVRNWBO-CLTKARDFSA-N

Isomeric SMILES

C/C=C\1/CCN(C1=O)C=C

Canonical SMILES

CC=C1CCN(C1=O)C=C

Origin of Product

United States

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